6-(Bromomethyl)-9H-purine
Overview
Description
“6-(Bromomethyl)-9H-purine” is a chemical compound that belongs to the class of purines. Purines are biologically significant and are one of the building blocks of DNA and RNA. They consist of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of “6-(Bromomethyl)-9H-purine” would consist of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. At the 6-position, there would be a bromomethyl group attached .
Chemical Reactions Analysis
Again, while specific reactions involving “6-(Bromomethyl)-9H-purine” are not available, bromo-organic compounds are known to participate in a variety of organic transformations such as bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, hydrolysis, catalysis, etc .
Scientific Research Applications
Inhibitor for Xanthine Oxidase : Porter (1990) found that 6-(Bromomethyl)-9H-purine potently inhibits bovine milk xanthine oxidase, a key enzyme in purine metabolism, suggesting its potential application in studying enzyme mechanisms and in drug development for diseases related to xanthine oxidase activity (Porter, 1990).
Antimycobacterial Agent : Bakkestuen et al. (2005) synthesized and screened a series of purine derivatives, including 6-(Bromomethyl)-9H-purine, for antimycobacterial activity against Mycobacterium tuberculosis. They found that some derivatives exhibit significant antimicrobial properties, highlighting the potential of 6-(Bromomethyl)-9H-purine as a framework for developing new antimycobacterial drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Benzodiazepine Receptor Binding : Kelley et al. (1990) reported that certain derivatives of 6-(Bromomethyl)-9H-purine have the ability to bind to benzodiazepine receptors in rat brain tissue, indicating potential uses in the development of new benzodiazepine drugs (Kelley et al., 1990).
Chemotherapeutic Applications : Elion (1989) highlighted the role of purine derivatives in the development of chemotherapy drugs, specifically for the treatment of leukemia, gout, herpesvirus infections, and in organ transplant rejection. This indicates the broader application of purine derivatives like 6-(Bromomethyl)-9H-purine in chemotherapy (Elion, 1989).
Anticonvulsant Agents : Kelley et al. (1988) synthesized several 9-alkyl-6-substituted-purines and tested them for anticonvulsant activity, finding that some compounds, including derivatives of 6-(Bromomethyl)-9H-purine, showed potent anticonvulsant activity against seizures in rats. This suggests a potential application in developing new anticonvulsant drugs (Kelley et al., 1988).
Antiviral Activity : Kelley et al. (1990) synthesized derivatives of 6-(Bromomethyl)-9H-purine with anti-influenza activity. This implies the potential of 6-(Bromomethyl)-9H-purine derivatives in developing antiviral drugs (Kelley, Linn, & Tisdale, 1990).
Future Directions
properties
IUPAC Name |
6-(bromomethyl)-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRSLPCFTVMQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161988 | |
Record name | 6-(Bromomethyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-9H-purine | |
CAS RN |
14225-98-0 | |
Record name | 6-(Bromomethyl)-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014225980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Bromomethyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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